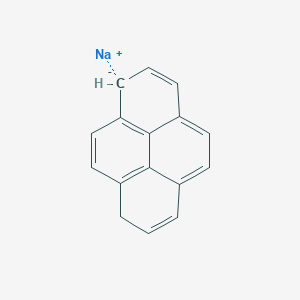
sodium;1,8-dihydropyren-8-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;1,8-dihydropyren-8-ide is a unique compound that has garnered interest in various scientific fields due to its distinctive chemical structure and properties. This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a sodium ion and a dihydropyrene moiety. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1,8-dihydropyren-8-ide typically involves the reduction of pyrene derivatives followed by the introduction of a sodium ion. One common method involves the reduction of 1,8-dihydropyrene using sodium metal in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent unwanted side reactions. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
While the industrial production of this compound is not widely documented, it is likely that similar methods to those used in laboratory synthesis are employed. Large-scale production would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Sodium;1,8-dihydropyren-8-ide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene derivatives.
Reduction: Further reduction can lead to the formation of more hydrogenated pyrene compounds.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Ion-exchange reactions can be facilitated using various salts in aqueous or organic solvents.
Major Products
The major products formed from these reactions include various pyrene derivatives, which can be further functionalized for use in different applications.
科学的研究の応用
Sodium;1,8-dihydropyren-8-ide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other pyrene derivatives and as a model compound for studying aromaticity and electron transfer processes.
Biology: The compound’s derivatives are investigated for their potential use in biological imaging and as fluorescent probes.
Medicine: Research is ongoing into the use of pyrene derivatives in drug delivery systems and as therapeutic agents.
Industry: this compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism by which sodium;1,8-dihydropyren-8-ide exerts its effects is primarily through its ability to participate in electron transfer reactions. The compound’s aromatic structure allows it to act as an electron donor or acceptor, facilitating various redox processes. In biological systems, its derivatives can interact with cellular components, leading to changes in fluorescence properties that are useful for imaging applications.
類似化合物との比較
Sodium;1,8-dihydropyren-8-ide can be compared to other pyrene derivatives and polycyclic aromatic hydrocarbons (PAHs). Similar compounds include:
Pyrene: The parent compound, which is less reactive but widely used in research.
1,8-Dihydropyrene: A hydrogenated form of pyrene with different chemical properties.
Sodium naphthalide: Another sodium-containing PAH derivative with distinct reactivity.
This compound is unique due to its specific structure, which imparts distinct electronic properties and reactivity compared to other PAH derivatives.
特性
CAS番号 |
92116-28-4 |
|---|---|
分子式 |
C16H11Na |
分子量 |
226.25 g/mol |
IUPAC名 |
sodium;1,8-dihydropyren-8-ide |
InChI |
InChI=1S/C16H11.Na/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14;/h1-5,7-10H,6H2;/q-1;+1 |
InChIキー |
NUGUBSDBVRVJRS-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2=CC=C3C=C[CH-]C4=C3C2=C1C=C4.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


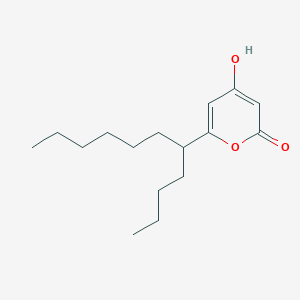
![Propyl 2-[([1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B14352864.png)

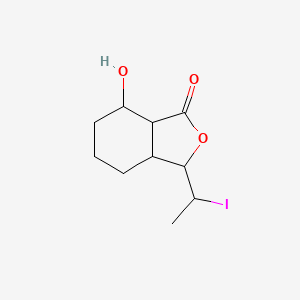
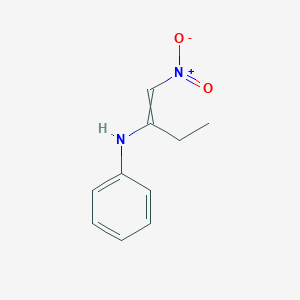
![[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride](/img/structure/B14352893.png)
![7-(2H-1,3-Benzodioxol-5-yl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14352896.png)

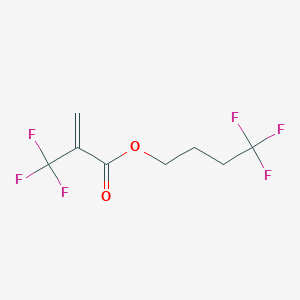

![2,2'-Methylenebis[5-(isocyanatomethyl)furan]](/img/structure/B14352940.png)
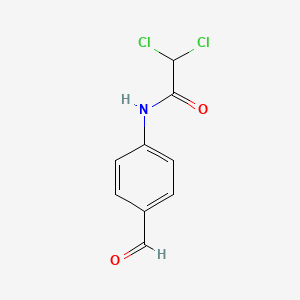
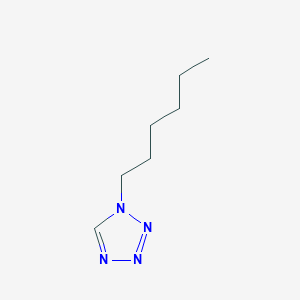
![2-([1,1'-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14352959.png)
